molecular formula C8H10N2O2 B1289574 3-(6-Aminopyridin-3-yl)propanoic acid CAS No. 446263-96-3

3-(6-Aminopyridin-3-yl)propanoic acid

Cat. No.: B1289574
CAS No.: 446263-96-3
M. Wt: 166.18 g/mol
InChI Key: DNYMWQXLIYJTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Aminopyridin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

  • 3-(6-Aminopyridin-3-yl)propanoic acid demonstrates reactivity in various chemical processes. It has been utilized in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates through reactions with 2-aminopyridine and aryl aldehydes or glyoxals (Asadi et al., 2021).

Medicinal Chemistry and Drug Design

  • In medicinal chemistry, this compound derivatives have been explored for their potential in drug design. For instance, a study identified a potent antagonist of the alpha(v)beta(3) receptor, which could be relevant in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Enzymatic and Biocatalytic Applications

  • The compound has been employed in enzymatic syntheses, such as the preparation of (S)-amino acids from racemic amino acids, a key process in the synthesis of certain antidiabetic drugs (Chen et al., 2011).

Plant Growth Regulation

  • A derivative of this compound, specifically β-(6-Bromopyridin-3-yl)alanine, has shown activity as a plant growth regulator, influencing the morphological development of Arabidopsis thaliana (Phillips et al., 1981).

Development of Novel Materials

  • In the field of materials science, derivatives of this compound have been used to synthesize novel light stabilizers like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate (Yi, 2008).

Peptide and Protein Chemistry

  • The compound is also relevant in peptide and protein chemistry for tuning metal cation affinities and peptide secondary structure. This includes designing metallopeptides with unnatural amino acids (Cheng et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-(6-Aminopyridin-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid transporters, which facilitate its uptake into cells. Additionally, it can act as a ligand for certain receptors, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving amino acid metabolism. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in amino acid transport and metabolism, thereby enhancing the cell’s ability to utilize amino acids efficiently .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding often involves hydrogen bonds and van der Waals forces, which stabilize the interaction. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in metabolic flux and gene expression. These molecular interactions are crucial for its role in regulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance amino acid metabolism and improve cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as amino acid transporters and dehydrogenases, influencing the flux of metabolites through these pathways. By modulating enzyme activity, this compound can alter the levels of key metabolites, thereby impacting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate and exert its effects. The distribution of this compound within tissues is influenced by its affinity for different cell types and its interactions with cellular components. Understanding these transport mechanisms is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The precise localization of this compound is determined by its interactions with cellular machinery and its biochemical properties .

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYMWQXLIYJTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593438
Record name 3-(6-Aminopyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446263-96-3
Record name 3-(6-Aminopyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-aminopyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Aminopyridin-3-yl)propanoic acid
Reactant of Route 2
3-(6-Aminopyridin-3-yl)propanoic acid
Reactant of Route 3
3-(6-Aminopyridin-3-yl)propanoic acid
Reactant of Route 4
3-(6-Aminopyridin-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(6-Aminopyridin-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(6-Aminopyridin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.